![molecular formula C32H44O7 B3028092 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol CAS No. 158850-76-1](/img/structure/B3028092.png)
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
Overview
Description
Scientific Research Applications
Immunology and Inflammation: Complement System Modulation
- Anticomplement Activity : 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol has been found to inhibit the complement system, which plays a crucial role in immune responses. Specifically, it demonstrates an IC50 (half-maximal inhibitory concentration) of 89.5 μM . The complement system is involved in inflammation, immune defense, and tissue homeostasis. By modulating this system, the compound may have therapeutic implications for conditions related to immune dysregulation.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol, a natural diterpene, is the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promote inflammation, and attack the pathogen’s cell membrane.
Mode of Action
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol interacts with the complement system and exhibits significant anticomplement activity . This means that it can inhibit the complement system, which may lead to a decrease in inflammation and immune response.
Biochemical Pathways
classical and alternative pathways of the complement system. These pathways play crucial roles in the immune response, including enhancing the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promoting inflammation, and attacking the pathogen’s cell membrane .
Pharmacokinetics
Like other diterpenes, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of the action of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol is its anticomplement activity . By inhibiting the complement system, it can potentially reduce inflammation and modulate the immune response. This could have implications for the treatment of diseases where the immune response is overactive or misdirected, such as autoimmune diseases .
Action Environment
The action, efficacy, and stability of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
properties
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11-,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKKJDQNXPUSI-IFEMBOOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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